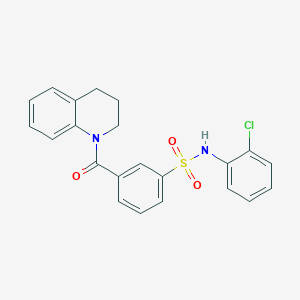

![molecular formula C13H12FN5 B4583035 1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)

1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin derivatives involves strategic modifications to optimize their interactions with biological targets. For instance, Kumar et al. (2011) described the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, highlighting the importance of ether-linked chain substituents for achieving high affinity and selectivity towards the human A2A adenosine receptor (Kumar et al., 2011). Another example is the nucleophilic substitution strategy employed by Ogurtsov and Rakitin (2021) to produce functionally substituted pyrazolo[3,4-d]pyrimidines, showcasing the versatility in the synthesis of these compounds (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives plays a crucial role in their pharmacological profile. Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments for a biologically important molecule in this class, revealing insights into its chemical reactivity and charge transfer mechanisms (Shukla et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[3,4-d]pyrimidin derivatives often aim to enhance their biological activity. Ivachtchenko et al. (2011) synthesized a series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, analyzing the effects of substituents on their 5-HT6 receptor antagonistic activity. This demonstrates the targeted chemical modifications to optimize receptor binding (Ivachtchenko et al., 2011).

Applications De Recherche Scientifique

Molecular Probes for A2A Adenosine Receptor

The A2A adenosine receptor (AR) plays a crucial role in various physiological processes, and its antagonists are explored for potential therapeutic applications. The derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, such as SCH 442416, have shown high affinity and selectivity as antagonists for the human A2A AR. These derivatives are functionalized with ether-linked chain substituents at the p-position of the phenyl group, including an ester, carboxylic acid, amines, an alkyne, a fluoropropyl group, and fluorophore reporter groups. The potent and A2AAR-selective N-aminoethylacetamide and N-[2-(2-aminoethyl)-aminoethyl]acetamide congeners were coupled to polyamidoamine (PAMAM) G3.5 dendrimers, resulting in multivalent conjugates with high A2AAR affinity. This research provides valuable insights into the development of pharmacological probes for studying the A2AAR, highlighting the significance of the heterocyclic core and the interactions within the binding pocket of the A2AAR (Kumar et al., 2011).

Synthesis and Evaluation of Novel Antibacterial and Anticancer Agents

Recent studies have explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their potential as antibacterial and anticancer agents. One such study involves the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one by reacting ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with acetic anhydride. These derivatives exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound showing a notably potent inhibitory activity. This research underscores the therapeutic potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives in treating cancer and bacterial infections, providing a foundation for further exploration of these compounds in pharmacological applications (Abdellatif et al., 2014).

Pyrazolo[1,5-a]Pyrimidines as Translocator Protein Ligands

The translocator protein 18 kDa (TSPO) is recognized as an early biomarker of neuroinflammatory processes, and novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind TSPO. These derivatives, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714), displayed subnanomolar affinity for TSPO, comparable to DPA-714. Two derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and positron emission tomography (PET) imaging on a rodent model of neuroinflammation. The results confirmed their potential as in vivo PET-radiotracers for neuroinflammation, particularly highlighting one compound with a higher ipsi- to contralateral ratio than the parent molecule in vivo (Damont et al., 2015).

Mécanisme D'action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

It’s known that cdk2 inhibitors generally work by binding to the atp-binding pocket of the enzyme, preventing its interaction with atp and thus inhibiting its activity . This results in the disruption of cell cycle progression and can lead to apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle . This could lead to cell cycle arrest and potentially induce apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve alterations in cell cycle progression and potential induction of apoptosis . This could result in the inhibition of cancer cell growth . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target. For instance, certain substitutions on the phenyl ring can influence a compound’s ability to penetrate bacterial cells and interact with their targets . .

Analyse Biochimique

Biochemical Properties

1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as a pyrazolo[3,4-d]pyrimidine derivative, has been found to interact with various enzymes and proteins. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 is a key component of cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis .

Cellular Effects

In cellular context, this compound has shown significant inhibitory effects on the growth of various cell lines. For example, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . These compounds have been found to induce significant alterations in cell cycle progression and apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. It has been found that some pyrazolo[3,4-d]pyrimidine derivatives can inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It is known that some pyrazolo[3,4-d]pyrimidine derivatives have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .

Metabolic Pathways

It is known that pyrimidine derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-18(2)12-11-7-17-19(13(11)16-8-15-12)10-5-3-9(14)4-6-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNCXCBWKBPMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)

![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)

![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)

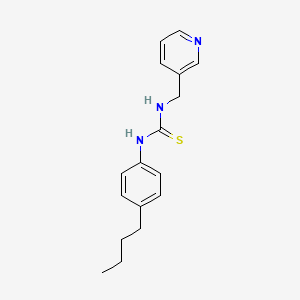

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)

![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)

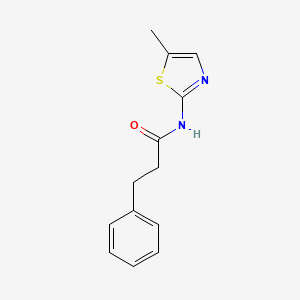

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)

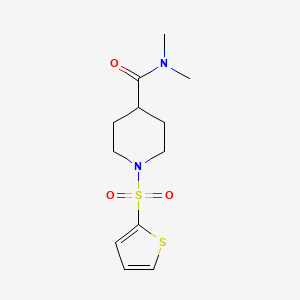

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)